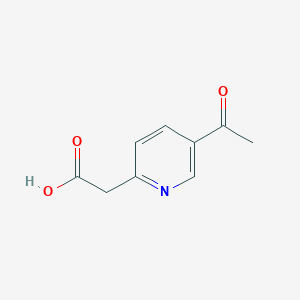
5-Acetyl-2-pyridineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-pyridineacetic acid is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of an acetyl group at the 5-position and an acetic acid moiety at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-pyridineacetic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-pyridineacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.
Another approach involves the use of Grignard reagents. In this method, 2-pyridineacetic acid is first converted to its corresponding ester, which is then treated with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the acetyl group at the 5-position. The reaction is carried out in anhydrous conditions, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
5-Acetyl-2-pyridineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield 5-carboxy-2-pyridineacetic acid, while reduction may produce 5-hydroxy-2-pyridineacetic acid.
科学研究应用
5-Acetyl-2-pyridineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 5-Acetyl-2-pyridineacetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The pyridine ring can interact with biological receptors, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
5-Acetyl-2-pyridineacetic acid can be compared with other pyridine derivatives, such as:
2-Pyridineacetic acid: Lacks the acetyl group, resulting in different chemical and biological properties.
5-Methyl-2-pyridineacetic acid: Contains a methyl group instead of an acetyl group, leading to variations in reactivity and applications.
5-Acetyl-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group at the 2-position, affecting its chemical behavior and uses.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
2-(5-acetylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-2-3-8(10-5-7)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) |
InChI 键 |
VGSWWIBDXZOAGS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



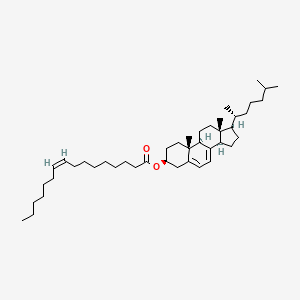
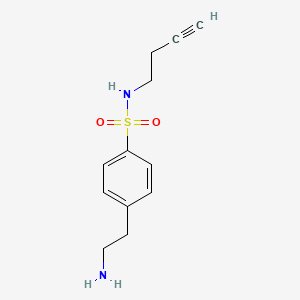
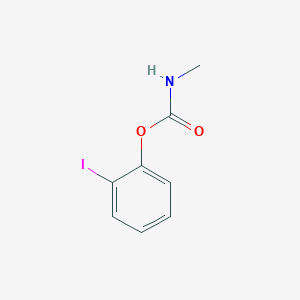
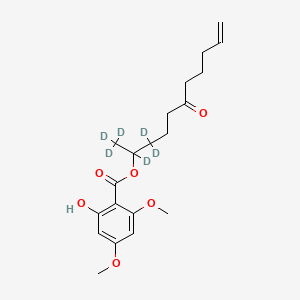
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
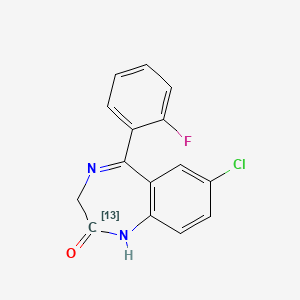
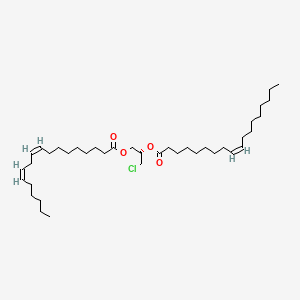
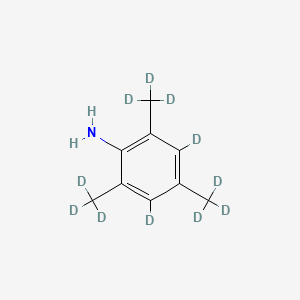
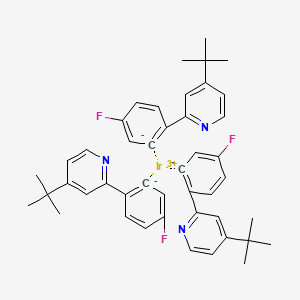
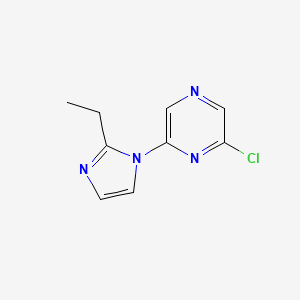
![tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443934.png)
![(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile](/img/structure/B13443965.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
